molecular formula C13H11NOS B184597 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 17583-15-2

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B184597
CAS No.: 17583-15-2
M. Wt: 229.3 g/mol
InChI Key: LDXLKSGOQIQGLG-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Scientific Research Applications

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has a wide range of applications in scientific research:

Future Directions

The future directions for the study of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and related compounds are likely to continue focusing on their synthesis and biological activities. The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the condensation of 2-aminobenzenethiol with substituted benzaldehydes. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, a mixture of 2-aminobenzenethiol and substituted benzaldehydes in methanol can be stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in the thiazole ring. This imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLKSGOQIQGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509011
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-15-2
Record name 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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